3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |
InChI Key |
QKFVTRWDDNUZSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is not available in the reviewed literature. A complete analysis would typically involve the following characterizations.
¹H NMR Characterization
A ¹H NMR spectrum would be crucial for identifying the chemical environment of the protons in the molecule. Expected signals would include those for the pyrazole (B372694) ring protons, the protons of the 4-methoxyphenyl (B3050149) group, and the N-H proton of the pyrazole ring. Specific chemical shifts (δ), coupling constants (J), and signal multiplicities would confirm the molecular structure.
¹³C NMR Characterization
A ¹³C NMR spectrum would identify all non-equivalent carbon atoms. This would include distinct signals for the carbons of the pyrazole ring, the methoxy (B1213986) group, and the substituted phenyl ring. The chemical shifts would provide insight into the electronic structure of the molecule.
¹⁴N NMR Spectroscopy
¹⁴N NMR spectroscopy could provide information on the nitrogen atoms of the pyrazole ring and the nitro group. However, due to the quadrupolar nature of the ¹⁴N nucleus, signals are often broad, which can make interpretation complex. Specific data for this compound are not documented in the available literature.
Infrared (IR) Spectroscopy for Vibrational Analysis
An IR spectrum would reveal the key functional groups present. Characteristic absorption bands would be expected for the N-H stretch of the pyrazole ring, C-H stretches of the aromatic ring, C=C and C=N ring vibrations, and the C-O stretch of the methoxy group. Crucially, strong characteristic bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be a key diagnostic feature. Without experimental data, a table of these specific frequencies cannot be compiled.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The analysis would show a molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₉N₃O₃. The fragmentation pattern would offer further structural confirmation. This specific data is not currently available.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
A detailed description of the crystal packing and the nature of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces would be presented here if crystallographic data were available.
Analysis of Dihedral Angles and Bond Distances
A quantitative analysis of the key dihedral angles, illustrating the rotational orientation of the phenyl and nitro groups relative to the pyrazole ring, along with a table of significant bond distances, would be provided in this section based on experimental crystallographic data.
Reactivity and Chemical Transformations of 3 4 Methoxyphenyl 4 Nitro 1h Pyrazole Derivatives
Reactivity of the Nitro Group
The nitro group at the C4 position of the pyrazole (B372694) ring is a key functional handle that allows for a variety of chemical transformations, most notably reduction to an amino group and, under certain conditions, nucleophilic substitution.
The reduction of the nitro group to a primary amine is one of the most important transformations of 4-nitropyrazole derivatives, as the resulting 4-aminopyrazoles are valuable intermediates in the synthesis of various biologically active compounds and fused heterocyclic systems. mdpi.com A common and efficient method for this conversion is catalytic hydrogenation.
The synthesis of 1-alkyl-4-aminopyrazoles from their 4-nitro precursors has been successfully achieved through hydrogenation. researchgate.net This process typically involves reacting the 4-nitropyrazole derivative with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or methanol. The reaction proceeds under mild conditions and generally affords the corresponding 4-aminopyrazole in good yield.
| Reactant | Reagents and Conditions | Product | Yield |
| 1-Alkyl-4-nitropyrazole | H₂, Pd/C, Ethanol | 1-Alkyl-4-aminopyrazole | High |
| 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole | H₂, Catalyst (e.g., Pd/C) | 3-(4-Methoxyphenyl)-4-amino-1H-pyrazole | Expected to be high |
This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which dramatically alters the reactivity of the pyrazole system and allows for subsequent functionalization, such as condensation reactions.
The nitro group, being a strong electron-withdrawing group, can activate the pyrazole ring for nucleophilic aromatic substitution (SNAr). In some cases, the nitro group itself can act as a leaving group and be displaced by a nucleophile. This reactivity is particularly pronounced in pyrazoles bearing multiple nitro groups.
For instance, studies on 3,4,5-trinitro-1H-pyrazole have shown that it undergoes regioselective nucleophilic substitution of the nitro group at the C4-position when treated with nucleophiles like ammonia, amines, or thiols under mild conditions. researchgate.net Similarly, N-substituted 3,4-dinitropyrazoles react with various nucleophiles, with the substitution occurring regioselectively at the 3-position. researchgate.net While direct nucleophilic substitution of the nitro group in this compound is less common, the presence of the nitro group at C4 significantly acidifies the N-H proton and deactivates the ring towards electrophilic attack, while making the carbon atoms of the pyrazole ring more susceptible to nucleophilic attack. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
| Substrate | Nucleophile | Position of Substitution | Product |
| 3,4,5-Trinitro-1H-pyrazole | NH₃, RNH₂, RSH | C4 | 4-Substituted-3,5-dinitropyrazole |
| N-Substituted 3,4-dinitropyrazole | S-, O-, N-nucleophiles | C3 | 3-Substituted-N-substituted-4-nitropyrazole |
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. The presence of the 4-methoxyphenyl (B3050149) group at C3 and the nitro group at C4 dictates the regioselectivity of further transformations.
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. In unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position due to the electronic distribution in the ring. rrbdavc.orgscribd.com However, in this compound, the C4 position is already substituted.
The powerful electron-withdrawing nature of the nitro group at C4 deactivates the pyrazole ring towards further electrophilic attack. Conversely, the 4-methoxyphenyl group at C3 is an electron-donating group due to the methoxy (B1213986) substituent, which is an ortho-, para-director. Therefore, any subsequent electrophilic aromatic substitution would be expected to occur on the phenyl ring, at the positions ortho to the methoxy group (C3' and C5').
| Ring System | Directing Effect of Substituents | Predicted Position of Electrophilic Attack |
| Pyrazole Ring | Deactivated by the C4-nitro group. | Unlikely to undergo further electrophilic substitution. |
| Phenyl Ring | Activated by the para-methoxy group (ortho-, para-directing). | Ortho to the methoxy group (C3' and C5'). |
As previously mentioned, the reduction of the nitro group in this compound yields 3-(4-methoxyphenyl)-4-amino-1H-pyrazole. This amino derivative is a versatile precursor for various condensation reactions, particularly for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. chim.it
The 4-aminopyrazole can act as a binucleophile and react with 1,3-dielectrophilic compounds. For example, condensation with α,β-unsaturated ketones, in the presence of a catalyst such as ZrCl₄, leads to the formation of the corresponding pyrazolo[3,4-b]pyridine derivatives. mdpi.comnih.gov This reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization.
Another important application is the Gould-Jacobs reaction, where the aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate to form a 4-hydroxypyrazolo[3,4-b]pyridine, which can be further converted to a 4-chloro derivative. nih.gov These fused systems are of significant interest in medicinal chemistry.
| Reactants | Product Type |
| 4-Amino-3-(4-methoxyphenyl)-1H-pyrazole and α,β-unsaturated ketone | Pyrazolo[3,4-b]pyridine |
| 4-Amino-3-(4-methoxyphenyl)-1H-pyrazole and diethyl 2-(ethoxymethylene)malonate | 4-Hydroxypyrazolo[3,4-b]pyridine |
The regioselectivity in the functionalization of this compound and its derivatives is a critical aspect of its chemistry.
In the case of nucleophilic substitution on polynitrated pyrazoles, the position of attack is highly regioselective, as seen with the preferential substitution at C4 in 3,4,5-trinitropyrazole. researchgate.net
For electrophilic substitution , the directing effects of the existing substituents are paramount. As discussed, the pyrazole ring is deactivated, and the phenyl ring is activated at the ortho positions relative to the methoxy group.
In condensation reactions of the corresponding 4-aminopyrazole, the regioselectivity is determined by the nature of the 1,3-dielectrophile. For instance, in the reaction with an unsymmetrical β-diketone, two isomeric pyrazolo[1,5-a]pyrimidine products could potentially be formed. However, the reaction often proceeds with high regioselectivity depending on the reaction conditions and the steric and electronic properties of the substituents. researchgate.net The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones also proceeds with a defined regiochemistry, leading to a specific substitution pattern on the newly formed pyridine ring. mdpi.comnih.gov
Transformations Involving the Methoxyphenyl Moiety
The 4-methoxyphenyl group attached to the nitrogen of the pyrazole ring in this compound is a key structural feature that can undergo specific chemical transformations. One of the notable reactions is the cleavage of the N-aryl bond, a process known as N-dearylation.
The N-dearylation of N-(p-anisyl)azoles, which includes pyrazole derivatives with a 4-methoxyphenyl substituent, can be effectively achieved using cerium(IV) ammonium nitrate (CAN). acs.org This reaction serves to remove the p-anisyl group, which can function as a protecting group for the nitrogen atom in the pyrazole ring. acs.org
The reaction of N-(p-anisyl)pyrazoles with CAN in solvents like acetonitrile or methanol results in the cleavage of the bond between the pyrazole nitrogen and the methoxyphenyl group. acs.org This process yields the parent NH-azole and p-benzoquinone as the major products. acs.org
The general transformation can be represented as follows:
Starting Material: 1-(p-anisyl)pyrazole
Reagent: Ceric Ammonium Nitrate (CAN)
Products: NH-pyrazole, p-Benzoquinone
Detailed research has explored the scope and limitations of this N-dearylation reaction for a variety of substituted N-p-anisylpyrazoles. acs.org The reaction conditions, including the solvent and temperature, can influence the efficiency of the dearylation process.
The following interactive table summarizes the results of CAN-mediated N-dearylation for several N-p-anisylpyrazole derivatives, providing insights into the yields of the resulting NH-pyrazole and p-benzoquinone under specific reaction conditions.
| Entry | Starting N-p-Anisylpyrazole | Reaction Conditions | NH-Pyrazole Yield (%) | p-Benzoquinone Yield (%) |
| 1 | 1-(p-Anisyl)-3,5-diphenylpyrazole | CAN, MeCN/H₂O, rt, 19h | 89 | 79 |
| 2 | 1-(p-Anisyl)-3,5-bis(p-tolyl)pyrazole | CAN, MeCN/H₂O, rt, 19h | 83 | 75 |
| 3 | 1-(p-Anisyl)-3,5-bis(p-bromophenyl)pyrazole | CAN, MeCN/H₂O, rt, 19h | 87 | 78 |
| 4 | 1-(p-Anisyl)-3-phenyl-5-(p-tolyl)pyrazole | CAN, MeCN/H₂O, rt, 19h | 85 | 76 |
This N-dearylation method highlights a key aspect of the reactivity of the 4-methoxyphenyl moiety in this class of compounds, demonstrating its utility as a removable directing or protecting group in the synthesis of various pyrazole derivatives.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely used to predict the properties of molecules like 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole with a favorable balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to find the geometry that corresponds to the lowest energy state on the potential energy surface. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, in related nitro-pyrazole structures, the pyrazole ring is typically planar, while the phenyl and nitro groups may be twisted with respect to this plane to minimize steric hindrance. nih.gov
Electronic Structure Analysis:
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov For molecules containing electron-donating groups (like methoxyphenyl) and electron-withdrawing groups (like nitro), the HOMO is often localized on the electron-rich part of the molecule, and the LUMO is on the electron-deficient part. This distribution indicates the potential for intramolecular charge transfer upon electronic excitation. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the nitro group and the methoxy (B1213986) group, making these the primary sites for electrophilic interactions. nih.govthaiscience.info The hydrogen atoms, particularly the N-H proton of the pyrazole ring, would exhibit positive potential. mdpi.com
Interactive Data Table: Key Electronic Properties (Illustrative) This table presents typical values for related pyrazole derivatives as specific data for the target compound is not available.
| Parameter | Description | Typical Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.5 to 4.5 eV |
Vibrational Frequency Analysis
Theoretical vibrational analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. derpharmachemica.comasrjetsjournal.org Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the calculations and the neglect of anharmonicity. derpharmachemica.com This analysis allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the characteristic stretching frequencies of the N-H bond in the pyrazole ring, the symmetric and asymmetric stretches of the NO₂ group, and the C-O stretching of the methoxy group. nih.gov
Interactive Data Table: Predicted Vibrational Frequencies (Illustrative) This table shows representative vibrational modes for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Pyrazole) | Stretching | ~3400 - 3500 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| NO₂ | Asymmetric Stretching | ~1500 - 1550 |
| NO₂ | Symmetric Stretching | ~1330 - 1370 |
| C=N (Pyrazole) | Stretching | ~1450 - 1500 |
| C-O (Methoxy) | Stretching | ~1240 - 1260 |
Conformational Analysis
Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, the primary rotational freedom is around the single bond connecting the pyrazole and methoxyphenyl rings. A potential energy surface scan can be performed by systematically changing the dihedral angle between these two rings to identify the most stable conformer(s) and the energy barriers separating them. nih.gov Such studies reveal that planar conformations are often disfavored due to steric clashes, and a twisted conformation is typically the most stable. nih.gov
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E⁽²⁾). nih.gov This analysis can confirm the presence of intramolecular charge transfer, hyperconjugation, and resonance effects. For a molecule with donor (methoxyphenyl) and acceptor (nitro) groups, NBO analysis would likely reveal significant charge delocalization from the lone pairs of the oxygen atom in the methoxy group and the π-orbitals of the phenyl ring towards the antibonding orbitals of the nitro group and the pyrazole ring. nih.gov
Time-Dependent DFT (TD-DFT) for Spectroscopic Properties
UV-Vis Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. qnl.qamdpi.com The calculation provides the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (which are related to the intensity of the absorption bands), and the nature of the electronic transitions (e.g., π → π* or n → π). qnl.qa For this compound, the predicted spectrum would likely feature intense π → π transitions associated with intramolecular charge transfer from the electron-rich methoxyphenyl moiety (donor) to the electron-deficient nitro-pyrazole system (acceptor). scispace.com The calculations are often performed in different solvents using a continuum model (like PCM) to account for solvent effects on the electronic transitions. qnl.qa
Interactive Data Table: Predicted UV-Vis Absorption (Illustrative) This table provides an example of TD-DFT output for a similar molecule in a solvent like ethanol.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~320 - 350 | > 0.3 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~270 - 290 | > 0.2 | HOMO-1 → LUMO (π → π*) |
Advanced Applications in Materials Science and Coordination Chemistry
Materials Science Applications
The distinct electronic and structural characteristics of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole make it a candidate for several applications in materials science, from optics to energetic systems.
Organic Optoelectronic Materials
Organic compounds are increasingly central to the development of optoelectronic devices. Materials with a pyrazole (B372694) core are investigated for these applications due to their inherent electronic properties and synthetic versatility. The structure of this compound, which combines an electron-donating group (methoxyphenyl) and an electron-withdrawing group (nitro) on a conjugated pyrazole ring, creates a classic donor-π-acceptor (D-π-A) system. This configuration is known to facilitate intramolecular charge transfer (ICT), a critical process for many optoelectronic applications. Such materials are integral to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the ability to control charge separation and transport is paramount.
Fluorescent Probes and Sensors
Pyrazole derivatives are prominent in the design of fluorescent probes and sensors due to their high synthetic versatility and diverse structural possibilities. nih.gov The fluorescence properties of these molecules can often be tuned by altering the substituents on the pyrazole ring. For this compound, the ICT character resulting from its donor-acceptor substituents is a key feature for sensing applications. Changes in the local environment, such as polarity, pH, or the presence of specific analytes, can modulate the ICT process, leading to observable changes in fluorescence emission (e.g., a shift in wavelength or a change in intensity).
Research into fluorescent probes often utilizes mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT) to achieve sensing capabilities. nih.gov For instance, pyrazole-based probes have been developed for detecting various species, including metal ions and reactive oxygen species, demonstrating their utility in biological and environmental monitoring. nih.govmdpi.com The specific combination of a methoxy (B1213986) donor and a nitro acceptor in the target compound suggests its potential as a scaffold for developing probes that are sensitive to changes in their electronic environment.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for technologies such as optical data communication and signal processing. tcichemicals.comjhuapl.edu Organic molecules with large hyperpolarizabilities, particularly those with D-π-A structures, are highly sought after for this purpose. The interaction of these materials with intense laser light can alter their optical properties, leading to effects like second-harmonic and third-harmonic generation.
Pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to exhibit significant third-order NLO responses. researchgate.net An experimental and theoretical study on 1-Aryl-3-(4-Methoxyphenyl)-5-(benzo(d)(1,3)dioxol-5-yl)-2H-pyrazolines highlighted their potential in photonics. researchgate.net The NLO properties, including the nonlinear refractive index (η₂) and third-order electronic susceptibility (χ⁽³⁾), were measured using the Z-scan technique. The presence of the 4-methoxyphenyl (B3050149) group was a key component of the molecular design that contributed to the observed NLO activity. researchgate.net Given that this compound possesses a strong donor (methoxyphenyl) and acceptor (nitro) connected through the pyrazole ring, it is a promising candidate for NLO applications.
Table 1: NLO Properties of Related Pyrazoline Derivatives This table presents data for related pyrazoline compounds, illustrating the NLO characteristics typical of such structures.
| Compound Name | Nonlinear Refractive Index (η₂) | Nonlinear Absorption Coefficient (β) | Third-Order Susceptibility (χ⁽³⁾) |
| Pyrazoline Derivative 1 | Data not specified | Data not specified | Values in the range of 4.318x10⁻¹³ to 7.992x10⁻¹³ esu researchgate.net |
| Pyrazoline Derivative 2 | Data not specified | Data not specified | Values in the range of 4.318x10⁻¹³ to 7.992x10⁻¹³ esu researchgate.net |
Data derived from studies on similar pyrazoline structures to indicate potential performance.
Energetic Materials
Nitrated pyrazoles are a significant class of energetic materials, valued for their high heat of formation, density, and thermal stability. mdpi.com The inclusion of the nitro group (-NO₂) is fundamental to their energetic properties. Research has focused on synthesizing various nitrated pyrazole compounds to achieve a balance between high detonation performance and low sensitivity. mdpi.comresearchgate.net
The structural stability of the pyrazole ring, combined with the energy content of the nitro group, makes these compounds viable candidates for explosives, propellants, and pyrotechnics. mdpi.com Key performance metrics for energetic materials include density, detonation velocity (D), and detonation pressure (P). Studies on nitrated pyrazole-tetrazole hybrids have shown that factors like hydrogen bonding and π-π interactions can significantly enhance density, which in turn improves detonation properties. rsc.org For example, the energetic compound 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole demonstrated high density and superior detonation properties compared to its isomers. rsc.org While this compound contains only one nitro group, its relatively large molecular weight and dense packing potential from the aromatic rings could contribute to favorable energetic characteristics.
Table 2: Properties of Representative Nitropyrazole-Based Energetic Materials This table showcases the properties of other nitrated pyrazole compounds to provide context for the potential of this compound.
| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Thermal Stability (°C) |
| 3,4,5-Trinitro-1H-pyrazole | Calculated to have a balance of stability and detonation characters researchgate.net | N/A | N/A | N/A |
| 1,3,4,5-Tetranitro-1H-pyrazole | Calculated to have a balance of stability and detonation characters researchgate.net | N/A | N/A | N/A |
| H₂DNP-5T | 1.86 rsc.org | 9130 rsc.org | 36.2 rsc.org | 201 (Decomposition) rsc.org |
| H₃NANP-5T | 1.84 rsc.org | 8846 rsc.org | 33.2 rsc.org | 151 (Decomposition) rsc.org |
| BITE-101 | 1.957 nih.gov | 9314 nih.gov | 39.3 nih.gov | 295 (Onset Decomposition) nih.gov |
H₂DNP-5T: 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole; H₃NANP-5T: N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide; BITE-101: 4-amino-7,8-dinitropyrazolo-[5,1-d] benthamdirect.comresearchgate.netias.ac.inmocedes.org-tetrazine 2-oxide.
Coordination Chemistry and Ligand Design
The pyrazole scaffold is a cornerstone in coordination chemistry due to its ability to form stable complexes with a wide variety of metal ions.
Pyrazole Derivatives as Chelating Ligands for Metal Ions
Pyrazole and its derivatives are effective chelating ligands because of the two adjacent nitrogen atoms in the heterocyclic ring, which can act as electron donors to coordinate with metal ions. benthamdirect.comresearchgate.net This coordination can lead to the formation of complexes with diverse geometries and nuclearities, ranging from mononuclear to polynuclear structures. researchgate.netias.ac.in The resulting metal complexes have found applications in catalysis, materials science, and medicine. benthamdirect.com
The chelating ability of a pyrazole ligand is influenced by the substituents on the ring. In this compound, the electron-donating methoxyphenyl group and the electron-withdrawing nitro group would modulate the electron density on the nitrogen atoms. This electronic effect can alter the ligand's affinity for different metal ions and influence the stability and reactivity of the resulting coordination complexes. The structure of these ligands and their metal complexes are typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy. benthamdirect.comresearchgate.net
Formation of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The versatility of pyrazole-based ligands in the synthesis of MOFs is well-documented, as their nitrogen atoms provide effective coordination sites for metal centers. digitellinc.comresearchgate.net These frameworks are prized for their high porosity and tunable structures, making them suitable for applications in gas storage, separations, and catalysis. digitellinc.com
While the broader family of pyrazole derivatives, particularly those functionalized with carboxylate groups, has been successfully employed as organic linkers to build robust MOFs, specific research detailing the incorporation of this compound into MOF structures is not extensively covered in currently available literature. The synthesis of MOFs typically requires ligands with multiple coordination sites, such as dicarboxylic or tricarboxylic acids, to form extended, porous networks. rsc.org For instance, pyrazole-dicarboxylate and 1H-pyrazole-3,4,5-tricarboxylic acid have been used to create MOFs with applications in formaldehyde (B43269) capture and gas separation, respectively. researchgate.netrsc.org The potential for this compound to be chemically modified into a multidentate linker presents a viable pathway for its future use in the rational design and synthesis of novel MOF materials. northwestern.edu
Supramolecular Assemblies in Coordination Compounds
The structure of pyrazole derivatives in the solid state is often dictated by a network of non-covalent interactions, leading to the formation of complex supramolecular assemblies. These interactions, which include hydrogen bonds and π–π stacking, are crucial in crystal engineering for designing materials with specific properties. Although a definitive crystal structure for a coordination compound of this compound is not detailed in the available research, analysis of closely related compounds provides significant insight into its likely behavior.
Research on analogous pyrazole derivatives demonstrates a strong tendency to form ordered structures through predictable intermolecular forces. For example, hydrogen bonds are common, with pyrazole N-H groups acting as donors and nitro groups, methoxy groups, or other pyrazole nitrogen atoms acting as acceptors. nih.gov These interactions can link molecules into one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net
Furthermore, the aromatic rings present in these molecules—the pyrazole, the methoxyphenyl group, and any other phenyl substituents—facilitate π–π stacking interactions. These interactions contribute to the stability of the crystal lattice and can result in the formation of supramolecular chains or more complex three-dimensional networks. nih.govresearchgate.net In the crystal structure of one complex pyrazole derivative containing both methoxyphenyl and nitro functional groups, intermolecular C—H⋯O hydrogen bonds, short O⋯N contacts, and aromatic π–π stacking interactions with a centroid–centroid distance of 3.4367 Å all contribute to linking the molecules into a three-dimensional network. nih.gov
The table below summarizes the types of supramolecular interactions and the resulting assemblies observed in pyrazole compounds structurally related to this compound.
| Compound Name | Key Intermolecular Interactions | Resulting Supramolecular Assembly | Reference(s) |
| (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | C—H⋯O hydrogen bonds, O⋯N contacts, π–π stacking | Three-dimensional network | nih.gov |
| 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | O—H⋯N and C—H⋯N hydrogen bonds, C—H⋯π interactions | Dimers, 1D chains, 3D network | researchgate.net |
| 5-Amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid | O—H⋯O hydrogen bonds, π–π stacking | Centrosymmetric dimers | nih.gov |
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | π–π stacking interactions | Supramolecular chains | researchgate.net |
| 3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones | C—H⋯N and C—H⋯O hydrogen bonds | Molecular sheets | nih.gov |
This table is interactive. Click on the headers to sort the data.
These examples strongly suggest that this compound and its coordination complexes would also exhibit a rich supramolecular chemistry, governed by a combination of hydrogen bonding and π–π stacking, leading to well-defined, higher-order structures.
Catalytic Applications of Pyrazole-Metal Complexes
Pyrazole-based ligands are highly effective in homogeneous catalysis due to their ability to form stable complexes with a wide range of transition metals. The electronic properties of the pyrazole ring can be fine-tuned through substitution, thereby influencing the catalytic activity of the resulting metal complex. nih.gov While specific catalytic applications for complexes of this compound have not been detailed in the surveyed literature, the broader class of pyrazole-metal complexes has demonstrated significant utility in various chemical transformations.
Copper-pyrazole complexes, for instance, have shown excellent activity in oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency in these systems can be dependent on the nature of the pyrazole ligand, the metal salt's counter-ion, and the solvent used. mdpi.com Similarly, aluminum complexes featuring anilido-pyrazolate ligands are being investigated for their potential in ring-opening polymerization reactions. rsc.org
Moreover, pyrazole-metal complexes have found applications in electrocatalysis. A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid acted as a bifunctional catalyst, showing excellent activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR). rsc.org Protic pyrazole complexes of metals like ruthenium and iridium are also effective catalysts for reactions such as the transfer hydrogenation of ketones and the dehydrogenation of formic acid. nih.gov
The table below outlines various catalytic applications demonstrated by complexes of different pyrazole derivatives.
| Pyrazole Ligand Type | Metal Center | Catalytic Application | Reference(s) |
| Nitro Functional Pyrazole Derivatives | Copper (Cu) | Oxidation of catechol | mdpi.com |
| 3-Methyl-1H-pyrazole-4-carboxylic acid | Cobalt (Co) | Oxygen Evolution Reaction (OER) | rsc.org |
| Anilido-pyrazolate Ligands | Aluminum (Al) | Ring-opening polymerization of ε-caprolactone | rsc.org |
| Protic Pincer-Type Pyrazole Ligands | Ruthenium (Ru) | Transfer hydrogenation of nitriles | nih.gov |
| 2-(1H-Pyrazol-3-yl)pyridine Ligands | Iridium (Ir) | Dehydrogenation of formic acid | nih.gov |
This table is interactive. Click on the headers to sort the data.
Given the established catalytic prowess of pyrazole-metal complexes, it is plausible that complexes incorporating the this compound ligand could be developed for a range of catalytic processes. The presence of the electron-withdrawing nitro group and the electron-donating methoxyphenyl group offers opportunities for tuning the electronic environment of the metal center, a key factor in catalyst design.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes
The synthesis of functionalized pyrazoles is a cornerstone of heterocyclic chemistry. chim.it While classical cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines are a general route to the pyrazole (B372694) core, future research into the synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole could explore more sophisticated and regioselective methods. researchgate.netnih.gov The development of novel synthetic pathways is crucial for improving efficiency, yield, and access to structurally diverse derivatives. chim.it
Key areas for future synthetic exploration include:
1,3-Dipolar Cycloadditions: Research into [3+2] cycloaddition reactions between nitrylimines and substituted nitroalkenes could provide a direct and regioselective route to the 3,4-disubstituted pyrazole core. nih.gov A study on the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine unexpectedly yielded a 5-nitropyrazole through a unique elimination process, highlighting the potential for discovering novel reaction mechanisms. nih.gov Adapting such methodologies could offer a direct synthesis of the target compound.
C-H Activation: Transition-metal-catalyzed C-H activation and arylation of a pre-formed 4-nitropyrazole ring is a powerful strategy for introducing the 3-(4-methoxyphenyl) substituent. acs.org This approach offers a divergent pathway, allowing for the late-stage functionalization of the pyrazole scaffold, which is highly valuable for creating libraries of related compounds for structure-activity relationship studies. acs.org
Multicomponent Reactions: Designing a one-pot, multicomponent reaction involving a substituted phenylhydrazine, a β-dicarbonyl precursor for the methoxyphenyl moiety, and a nitrating agent could offer a highly efficient and atom-economical synthetic strategy. nih.gov
| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Findings |
| 1,3-Dipolar Cycloaddition | Nitrylimine derived from a 4-methoxybenzaldehyde (B44291) hydrazone; a suitable nitroalkene. | High regioselectivity, mild reaction conditions. rsc.org | Can lead to unexpected but valuable transformations, such as elimination to form the aromatic pyrazole ring directly. nih.gov |
| C-H Activation/Arylation | 4-Nitro-1H-pyrazole; 4-iodoanisole or similar arylating agent. | Enables late-stage functionalization, providing access to diverse analogs from a common intermediate. acs.org | A divergent and regioselective approach for 5-aryl-4-nitro-1H-pyrazoles has been successfully developed. acs.org |
| Cyclocondensation | 4-Methoxyphenylhydrazine; a 1,3-dicarbonyl compound with a nitro group equivalent. | Traditional and well-established method for pyrazole ring formation. nih.gov | The reaction of an arylhydrazine with a β-dicarbonyl compound is a general and effective route. nih.gov |
Development of Advanced Computational Models
Computational chemistry provides invaluable insights into the molecular properties and reactivity of novel compounds. For this compound, the development of advanced computational models can predict its behavior and guide experimental efforts, saving significant time and resources.
Future computational studies could focus on:
Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry and investigate the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential (ESP). researchgate.net These calculations are crucial for understanding the molecule's reactivity, stability, and potential for intermolecular interactions.
Molecular Electron Density Theory (MEDT): For synthetic chemists, MEDT is a powerful tool to elucidate reaction mechanisms. nih.gov Applying MEDT to proposed cycloaddition or C-H activation pathways can predict the regioselectivity and kinetic favorability of different reaction channels, thereby guiding the optimization of reaction conditions. nih.gov
Predictive Modeling for Material Properties: Given the nitro functionality, computational models can be used to predict potential energetic properties. Calculations of heat of formation, density, and detonation performance (velocity and pressure) can screen the compound's suitability as a high-energy-density material (HEDM) before undertaking hazardous and resource-intensive synthesis. nih.govacs.org
| Computational Method | Area of Investigation | Predicted Properties |
| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Optimized geometry, HOMO-LUMO gap, electrostatic potential, vibrational frequencies. researchgate.net |
| Molecular Electron Density Theory (MEDT) | Reaction Mechanisms | Transition state analysis, activation energies, regioselectivity of cycloaddition reactions. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interactions | Analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions in the solid state. |
| Energetic Property Prediction | Material Science Applications | Heat of formation, density, oxygen balance, detonation velocity, and pressure. acs.orgnih.gov |
Expansion of Material Science Applications
The presence of a nitro group on the pyrazole ring immediately suggests potential applications in the field of energetic materials. nih.gov Nitrated-pyrazole-based compounds are known for their high heat of formation, high density, and tunable thermal stability, making them attractive candidates for explosives, propellants, and pyrotechnics. nih.govnih.gov
Future research on this compound in material science could include:
Energetic Materials: Synthesis and characterization of the compound to determine its key energetic properties, such as density, thermal stability (via DSC analysis), and sensitivity to impact and friction. acs.org The balance between the electron-donating methoxyphenyl group and the energetic nitro group could lead to materials with a desirable combination of high performance and low sensitivity. nih.gov
Energetic Metal-Organic Frameworks (EMOFs): The pyrazole nitrogen atoms are excellent coordination sites for metal ions. By functionalizing the molecule with a carboxylic acid or other coordinating group, it could serve as a ligand for the construction of 3D EMOFs. acs.org These materials can exhibit superior thermal stability and detonation performance compared to their individual components. acs.org
Melt-Cast Explosives: Nitropyrazoles have recently gained attention as potential low-melting-point energetic materials. mdpi.com The methoxyphenyl group may lower the melting point of the compound into a desirable range (80-110 °C), making it a candidate for a melt-castable explosive to replace the toxic and environmentally harmful TNT. mdpi.com
| Application Area | Key Features | Desired Properties |
| High-Energy-Density Material (HEDM) | High nitrogen content, presence of nitro group. nih.gov | High density, positive heat of formation, good oxygen balance, high detonation velocity. acs.org |
| Energetic Metal-Organic Framework (EMOF) | Pyrazole core for metal coordination. acs.org | 3D network structure, high thermal stability (>200 °C), enhanced detonation performance. acs.org |
| Melt-Cast Explosive | Potentially low melting point due to molecular asymmetry. mdpi.com | Melting point between 80-110 °C, good thermal stability, low toxicity. mdpi.com |
| Cocrystallization | Presence of hydrogen bond donors and acceptors. | Modification of physical properties, such as solubility or stability, through cocrystal formation. cardiff.ac.uk |
New Directions in Coordination Chemistry
Pyrazole-derived ligands have a long and rich history in coordination chemistry due to their strong and versatile coordination ability. nih.govresearchgate.netacs.org The N2 nitrogen of the pyrazole ring readily coordinates to a wide variety of metal ions, and the substituents at the 3, 4, and 5 positions can be tailored to modulate the electronic properties and steric environment of the resulting metal complexes. nih.gov
For this compound, promising new directions in coordination chemistry include:
Synthesis of Novel Metal Complexes: The ligand could be used to synthesize new coordination complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). nih.govnih.gov The electronic effect of the 4-nitro group combined with the steric bulk of the 3-aryl substituent could lead to unique coordination geometries and nuclearities. nih.gov
Bridging and Chelating Ligand Studies: Research could explore its potential as both a monodentate and a bridging ligand, potentially forming binuclear or polynuclear complexes. nih.gov If the molecule were further functionalized, for example with a carboxylic acid or oxime group, it could act as a chelating ligand, binding to a metal center through multiple atoms simultaneously. nih.govnih.gov
Functional Coordination Polymers: The compound could serve as a building block for coordination polymers or metal-organic frameworks (MOFs). The directionality of the pyrazole coordination combined with potential intermolecular interactions (e.g., π-π stacking from the phenyl ring) could be exploited to create materials with interesting topologies and properties, such as porosity or specific catalytic activities. researchgate.net
| Metal Ion | Potential Coordination Geometry | Resulting Complex Type | Potential Application |
| Copper(II) | Distorted square-pyramidal | Binuclear complex with bridging ligands. nih.gov | Catalysis, magnetic materials. |
| Cobalt(II) | Octahedral | Mononuclear or binuclear complexes. nih.gov | Molecular magnetism, sensors. |
| Zinc(II) | Tetrahedral or Octahedral | Coordination polymers or MOFs. researchgate.net | Luminescence, gas storage. |
| Palladium(II)/Platinum(II) | Square planar | Catalytically active species. | Cross-coupling reactions. |
Q & A
What synthetic methodologies are optimal for preparing 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?
Basic Research Focus
The compound can be synthesized via copper-catalyzed cycloaddition or triazenylpyrazole precursor routes. For example, a triazenylpyrazole intermediate (e.g., 3-azido-1-(4-nitrophenyl)-1H-pyrazole) reacts with alkynes under "click chemistry" conditions (CuSO₄/Na-ascorbate in THF/H₂O at 50°C for 16 hours) to yield hybrid triazole-pyrazole derivatives . Key parameters affecting yield include:
- Catalyst loading : Excess Cu(I) can lead to side reactions (e.g., alkyne homocoupling).
- Solvent polarity : THF/H₂O (1:1) balances solubility and reaction kinetics.
- Temperature : Prolonged heating (>50°C) may degrade nitro groups.
How can the structure of this compound be validated with high confidence?
Basic Research Focus
Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Resolves nitro group orientation and π-π stacking interactions (e.g., C–H···O contacts between methoxy and nitro groups) .
- SHELX refinement : Use SHELXL for small-molecule refinement to model thermal displacement parameters and hydrogen bonding networks .
- NMR/IR : Compare experimental NMR shifts (e.g., deshielded pyrazole protons at δ 8.2–8.5 ppm) and nitro stretching frequencies (~1520 cm) with DFT-predicted values .
What computational approaches are used to predict the electronic properties of nitro-substituted pyrazoles?
Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group electron withdrawal).
- Calculate HOMO-LUMO gaps (~4.5 eV) to correlate with redox stability .
- Simulate UV-Vis spectra (TD-DFT) for comparison with experimental λ values (e.g., π→π* transitions at ~300 nm) .
How can conflicting spectral and crystallographic data be resolved for nitro-pyrazole derivatives?
Advanced Research Focus
Discrepancies often arise from dynamic vs. static structural features:
- Dynamic NMR : Detect atropisomerism caused by restricted rotation of the 4-methoxyphenyl group (e.g., coalescence temperature studies).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-stacking) to explain packing differences .
- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
What strategies optimize regioselectivity in pyrazole nitration reactions?
Advanced Research Focus
Nitration at the 4-position is favored due to:
- Directing effects : The methoxy group activates the para position via resonance.
- Steric hindrance : Bulky substituents at the 1-position (e.g., phenyl) disfavor nitration at adjacent sites.
- Acid choice : HNO₃/H₂SO₄ mixtures generate nitronium ions (NO) for electrophilic attack, while acetic anhydride moderates reactivity to prevent over-nitration .
How does the nitro group influence the biological activity of pyrazole derivatives?
Advanced Research Focus
The nitro group enhances bioactivity through:
- Electron-withdrawing effects : Increases electrophilicity, enabling covalent binding to thiols in bacterial enzymes (e.g., nitroreductases).
- Antibacterial assays : MIC values against S. aureus (e.g., 8–16 µg/mL) correlate with nitro group positioning .
- Metabolic stability : Nitro reduction in vivo can generate reactive intermediates, requiring prodrug strategies for therapeutic use .
What are the challenges in analyzing tautomeric equilibria in nitro-pyrazoles?
Advanced Research Focus
Nitro-pyrazoles exhibit tautomerism between 1H- and 2H- forms:
- Solid-state vs. solution : X-ray structures often lock the 1H-tautomer, while NMR in DMSO-d reveals dynamic equilibria .
- DFT calculations : Compare relative energies of tautomers (1H-form is typically ~5 kcal/mol more stable) .
- pH dependence : Protonation at N2 stabilizes the 1H-form in acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
